二氧化铈

描述

It is one of the most important commercial applications of the rare earth element cerium and a significant product of lanthanide mining . Cerium dioxide is a pale yellow-white powder that adopts a fluorite crystal structure, making it a key material in various industrial and scientific applications .

科学研究应用

二氧化铈在科学研究中具有广泛的应用,包括:

作用机制

二氧化铈的作用机制主要基于其在 Ce³⁺ 和 Ce⁴⁺ 氧化态之间转换的能力。 这种氧化还原活性使二氧化铈能够充当抗氧化剂,清除自由基并减少氧化应激 . 在抗菌应用中,二氧化铈纳米粒子会产生活性氧,破坏细菌细胞壁并抑制细菌生长 .

生化分析

Biochemical Properties

Cerium dioxide nanoparticles have been found to exhibit redox activity, free radical scavenging property, and biofilm inhibition . These properties make cerium dioxide a potential future candidate for various biochemical reactions. Cerium dioxide nanoparticles interact with various enzymes, proteins, and other biomolecules. For instance, they have been explored for their potential in antiviral applications, including as inhibitors of viral enzymes .

Cellular Effects

Cerium dioxide nanoparticles have shown promise as catalytic antioxidants in cell culture models . They have the potential to positively impact biological processes, including inflammatory responses and cell proliferation . The reactivity at the surface of these nanoparticles poses challenges for their biological utilization .

Molecular Mechanism

The molecular mechanism of action of cerium dioxide involves its unique ability to switch between different oxidation states (Ce3+ and Ce4+), which allows it to act as a potent antioxidant . This redox capability enables cerium dioxide to scavenge free radicals and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of cerium dioxide can change over time in laboratory settings. While specific temporal effects can vary depending on the experimental conditions, cerium dioxide nanoparticles generally exhibit stability and do not degrade easily .

Dosage Effects in Animal Models

The effects of cerium dioxide can vary with different dosages in animal models. For instance, cerium dioxide nanoparticles have shown to reduce inflammation and treat ulcerative colitis in animal models .

Metabolic Pathways

Cerium dioxide nanoparticles can influence various metabolic pathways. They have been found to mitigate the reactive oxygen species levels and modulate gene expression of metabolic pathways, especially glycolytic and pentose phosphate pathways .

Transport and Distribution

Cerium dioxide nanoparticles can be transported and distributed within cells and tissues. The transport and distribution of cerium dioxide are influenced by its surface charge . For instance, positively charged cerium dioxide remains mainly bound to the epidermis of the root with little present in the apoplast or cytoplasm .

Subcellular Localization

The subcellular localization of cerium dioxide can vary depending on the nanoparticle’s surface charge . For example, negatively charged cerium dioxide is found in the cytoplasm throughout the root cross section . The subcellular localization of cerium dioxide plays a critical role in its activity and function .

准备方法

合成路线和反应条件: 二氧化铈可以通过多种方法合成,包括溶胶-凝胶法、水热法和共沉淀法。 例如,溶胶-凝胶法涉及在碱(如氨)存在下,水解和聚合铈前驱体(如七水合氯化铈 (III)) . 水热法涉及在高温高压下处理溶胶-凝胶衍生的前驱体以形成纳米结构的二氧化铈 .

工业生产方法: 二氧化铈的工业生产通常涉及草酸铈或氢氧化铈的煅烧。 该过程涉及在高温下加热铈化合物以生产二氧化铈 . 另一种方法包括内凝胶法,该方法通过优化铈进料溶液参数以及随后的洗涤、干燥和烧结步骤来生产二氧化铈微球 .

化学反应分析

反应类型: 二氧化铈经历各种化学反应,包括氧化、还原和催化反应。 它以其储氧能力而闻名,这使得它能够在还原条件下释放氧气,并在氧化条件下通过填充氧空位来储存氧气 .

常用试剂和条件: 与二氧化铈反应中常用的试剂包括氢气、一氧化碳和各种碳氢化合物。 这些反应通常在高温和受控气氛下进行,以促进氧化还原过程 .

主要产物: 涉及二氧化铈的反应形成的主要产物包括还原的铈化合物(如氧化铈 (III))以及根据所用反应物而产生的各种氧化产物 .

相似化合物的比较

二氧化铈通常与其他金属氧化物(如二氧化钛 (TiO₂) 和氧化锌 (ZnO))进行比较,因为它们具有类似的催化和光催化特性。 二氧化铈独特的氧化态转换能力及其高储氧能力使其在需要氧化还原反应的应用中特别有效 .

类似化合物:

- 二氧化钛 (TiO₂)

- 氧化锌 (ZnO)

- 氧化铁 (Fe₂O₃)

- 二氧化锰 (MnO₂)

属性

IUPAC Name |

dioxocerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETPSERCERDGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

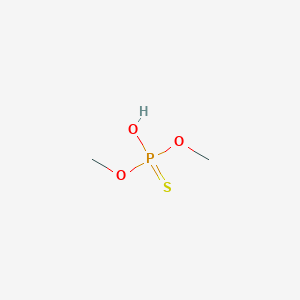

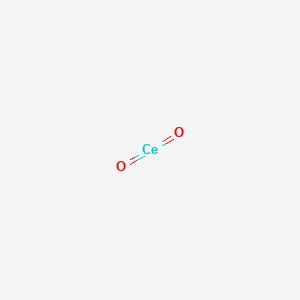

O=[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeO2 | |

| Record name | cerium(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White (pure) to pale yellow crystals; Insoluble in water; [Merck Index] | |

| Record name | Ceric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1306-38-3 | |

| Record name | Ceria | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceric oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)